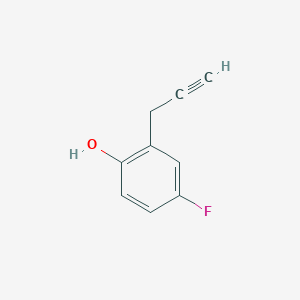
4-Fluoro-2-prop-2-ynylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance and odor .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the reactants and products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental techniques .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
4-Fluoro-2-prop-2-ynylphenol has demonstrated potent antibacterial and antifungal activities. Researchers have explored its effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Its mechanism of action involves disrupting cell membranes and inhibiting essential enzymes, making it a promising candidate for novel antimicrobial agents .
Anti-Inflammatory Potential
Studies have investigated the anti-inflammatory effects of this compound. By modulating inflammatory pathways and cytokine production, it may offer therapeutic benefits in conditions such as arthritis, dermatitis, and other inflammatory disorders .
Anticancer Activity
Preclinical investigations suggest that 4-Fluoro-2-prop-2-ynylphenol exhibits selective cytotoxicity against certain cancer cell lines. Its ability to interfere with cell cycle progression and induce apoptosis makes it an intriguing target for further research in oncology .
Metal Complex Formation (Schiff Bases)
Given its structural features, 4-Fluoro-2-prop-2-ynylphenol can act as a Schiff base. Schiff bases readily form complexes with metals, and their pharmacological applications have gained attention. These complexes may serve as potential catalysts, sensors, or drug delivery systems .
Pentafluoroethylating Reagent
In recent studies, researchers have explored the compound’s utility as a pentafluoroethylating reagent. It reacts with various functional groups, including carboxylic acids, diazonium salts, organic halides, and terminal alkynes. This versatility opens up possibilities for synthetic chemistry and material science .
Biological Imaging and Probes
Due to its fluorine substitution, 4-Fluoro-2-prop-2-ynylphenol could find applications in biological imaging. Fluorinated compounds are often used as probes for positron emission tomography (PET) and magnetic resonance imaging (MRI), aiding in disease diagnosis and drug development .
Wirkmechanismus
Target of Action
Similar compounds, such as fluorinated phenols, are known to interact with various enzymes and receptors in the body
Mode of Action
It’s known that fluorinated compounds often exhibit unique reactivity due to the electronegativity of the fluorine atom . This can influence the compound’s interaction with its targets, potentially altering their function and leading to various downstream effects.
Biochemical Pathways
Fluorinated compounds can participate in a variety of biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
Fluorinated compounds, in general, can exhibit unique pharmacokinetic properties due to the presence of fluorine, which can influence factors such as lipophilicity and metabolic stability . These properties can impact the bioavailability of the compound.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-2-prop-2-ynylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-3-7-6-8(10)4-5-9(7)11/h1,4-6,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQVOMCZCARNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=C(C=CC(=C1)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-prop-2-ynylphenol | |
CAS RN |
2229260-13-1 |
Source


|
| Record name | 4-fluoro-2-(prop-2-yn-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

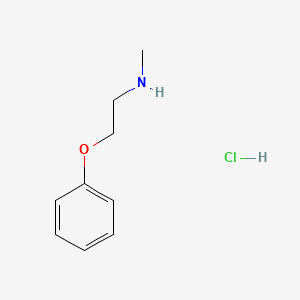

![2-[2-(Morpholin-4-yl)-4-phenyl-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2468212.png)
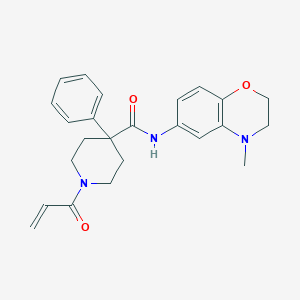
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide hydrochloride](/img/structure/B2468216.png)
![(4-Butoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2468217.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2468218.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)
![2,4-dichloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2468222.png)
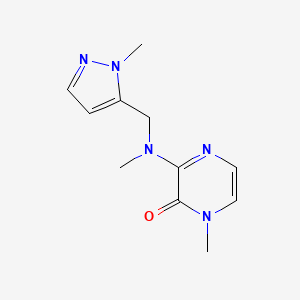

![1-methyl-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2468228.png)
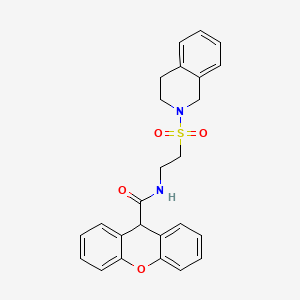
![Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2468231.png)